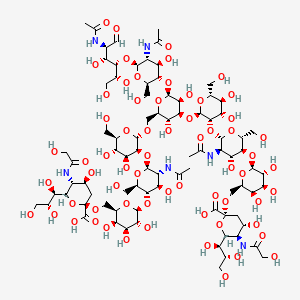

Neu5Gc|A(2-6) N-Glycan

Beschreibung

Overview of Sialic Acids in Mammalian Glycosylation

Sialic acids are a family of nine-carbon backbone acidic sugars that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govwikipedia.org In mammalian cells, these sugar chains, known as glycans, are attached to proteins and lipids in a process called glycosylation, forming a dense and complex layer on the cell surface called the glycocalyx. ucsd.edunih.gov The two most common forms of sialic acids in mammals are N-acetylneuraminic acid (Neu5Ac) and its derivative, N-glycolylneuraminic acid (Neu5Gc). frontiersin.orgresearchgate.net

These terminal sialic acids play crucial roles in a variety of biological processes, including cell-cell communication, signal transduction, and interactions with the surrounding environment. wikipedia.orgnih.gov The specific type of sialic acid and its linkage to the underlying glycan chain can influence these interactions.

The biosynthesis of Neu5Gc involves the hydroxylation of the N-acetyl group of CMP-Neu5Ac, a reaction catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH) in the cytosol. frontiersin.orgsigmaaldrich.com Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus where they are transferred to the ends of glycan chains by sialyltransferases. wikipedia.orgresearchgate.net

Structural Characteristics of Neu5Gcα(2-6) Linkage in N-Glycan Architecture

In the architecture of N-glycans, sialic acids, including Neu5Gc, are attached to the rest of the glycan chain through various glycosidic linkages. The most common linkages involve the C-2 of the sialic acid and the C-3 or C-6 of a galactose (Gal) residue, or the C-6 of an N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residue. nih.govresearchgate.net

Evolutionary Context of Human Neu5Gc Deficiency and its Glycosylation Landscape

A pivotal event in human evolution was the inactivation of the CMAH gene, which encodes the enzyme responsible for converting Neu5Ac to Neu5Gc. ucsd.edunih.gov This inactivation resulted from a 92-base pair deletion in the CMAH gene that occurred approximately 2-3 million years ago, after the human lineage diverged from that of our closest living relatives, the great apes. wikipedia.orgnih.govwikipedia.org As a consequence, humans are unable to synthesize Neu5Gc, and their cell surfaces are instead enriched with the precursor, Neu5Ac. ucsd.edunih.govfrontiersin.org

This genetic change is one of the first known genetic differences between humans and great apes with a clear biochemical outcome. ucsd.edunih.gov The loss of Neu5Gc and the corresponding increase in Neu5Ac has had significant and complex effects on human biology. nih.gov It is believed that this mutation may have provided a selective advantage, possibly by altering susceptibility to certain pathogens that use sialic acids as receptors. ucsd.edunih.govresearchgate.net For example, the loss of Neu5Gc may have protected early hominins from pathogens that preferentially bind to this sialic acid. researchgate.net

The absence of Neu5Gc in humans has also been linked to other evolutionary changes, including potential roles in brain development and increased long-distance running ability. ucsd.eduwikipedia.orgresearchgate.net However, it is also a "double-edged sword," as the incorporation of dietary Neu5Gc from red meat into human tissues can trigger an immune response and has been associated with an increased risk of certain diseases. ucsd.edu

Eigenschaften

Molekularformel |

C84H138N6O64 |

|---|---|

Molekulargewicht |

2256.0 g/mol |

IUPAC-Name |

(2R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C84H138N6O64/c1-21(102)85-25(7-91)46(113)64(30(110)10-94)146-73-43(86-22(2)103)54(121)67(35(15-99)140-73)149-78-63(130)70(150-80-72(60(127)50(117)32(12-96)139-80)152-75-45(88-24(4)105)56(123)66(34(14-98)142-75)148-77-62(129)58(125)52(119)38(145-77)20-137-84(82(133)134)6-27(107)42(90-40(112)17-101)69(154-84)48(115)29(109)9-93)53(120)36(143-78)18-135-79-71(59(126)49(116)31(11-95)138-79)151-74-44(87-23(3)104)55(122)65(33(13-97)141-74)147-76-61(128)57(124)51(118)37(144-76)19-136-83(81(131)132)5-26(106)41(89-39(111)16-100)68(153-83)47(114)28(108)8-92/h7,25-38,41-80,92-101,106-110,113-130H,5-6,8-20H2,1-4H3,(H,85,102)(H,86,103)(H,87,104)(H,88,105)(H,89,111)(H,90,112)(H,131,132)(H,133,134)/t25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 |

InChI-Schlüssel |

AXOWEDZSSIBSPH-QDOXNLOQSA-N |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO[C@@]8(C[C@@H]([C@H]([C@@H](O8)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)COC8(CC(C(C(O8)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Incorporation of Neu5gc into N Glycans

Mammalian Neu5Gc Biosynthesis Pathway and Key Enzymes (e.g., CMAH)

In non-human mammals, the biosynthesis of Neu5Gc originates from its precursor, N-acetylneuraminic acid (Neu5Ac). frontiersin.org The critical enzymatic step is the hydroxylation of the N-acetyl group of CMP-Neu5Ac to an N-glycolyl group, a reaction catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH). frontiersin.orgresearchgate.netnih.gov This conversion is the sole known pathway for de novo Neu5Gc synthesis in mammalian cells. researchgate.netnih.gov The CMAH enzyme requires cofactors such as cytochrome b5 and cytochrome b5 reductase for its activity. researchgate.net

Humans, however, possess an inactivated CMAH gene due to a 92-base pair deletion that occurred approximately 2–3 million years ago. frontiersin.orgnih.gov This genetic alteration results in a non-functional CMAH enzyme, rendering humans unable to produce Neu5Gc endogenously. researchgate.netnih.gov Consequently, Neu5Ac is the predominant sialic acid found in human tissues. nih.gov The absence of a functional CMAH in humans means that any Neu5Gc detected in the human body is of exogenous origin. nih.govmdpi.com

Table 1: Key Enzymes in Neu5Gc Biosynthesis

| Enzyme | Abbreviation | Function |

|---|

Structural Characterization and Analytical Methodologies for Neu5gcα 2 6 N Glycans

Advanced Spectrometric Approaches

Spectrometric methods are central to the detailed structural analysis of Neu5Gcα(2-6) N-glycans, providing insights into their molecular weight, composition, and the spatial arrangement of their atoms.

Mass spectrometry (MS) is a cornerstone technique for glycan analysis due to its high sensitivity and ability to analyze complex mixtures. spectroscopyonline.com When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information, including the sequence and linkage of monosaccharides. spectroscopyonline.comaspariaglycomics.com

For the analysis of Neu5Gcα(2-6) N-glycans, several MS-based approaches are employed:

Electrospray Ionization (ESI)-MS: This soft ionization technique is widely used for analyzing intact glycans and glycopeptides, allowing for the determination of their molecular weights with high accuracy. spectroscopyonline.com

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: MALDI-MS is another soft ionization method that is particularly useful for the high-throughput analysis of released glycans.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of a selected glycan ion, MS/MS experiments generate a series of product ions that provide information about the glycan's sequence and branching patterns. aspariaglycomics.com Collision-induced dissociation (CID) is a common fragmentation method used to break glycosidic bonds, revealing the monosaccharide composition and their connectivity. spectroscopyonline.com For instance, the presence of specific fragment ions can confirm the terminal position of Neu5Gc and its α(2-6) linkage to the underlying galactose residue.

Linkage-Specific Derivatization: To distinguish between α(2-3) and α(2-6) sialic acid linkages, which are isobaric, chemical derivatization methods can be employed prior to MS analysis. nih.gov For example, a two-step alkylamidation method can specifically modify the carboxyl groups of α(2,3)- and α(2,6)-linked sialic acids with different reagents, allowing them to be distinguished by their mass. nih.gov

Table 1: Common Mass Spectrometry Techniques for Neu5Gcα(2-6) N-Glycan Analysis

| Technique | Primary Information Obtained | Key Advantages |

| ESI-MS | Molecular weight of intact glycans/glycopeptides | High accuracy, suitable for complex mixtures |

| MALDI-MS | High-throughput molecular weight determination | Fast analysis, high sensitivity |

| MS/MS (e.g., CID) | Monosaccharide sequence and branching | Detailed structural information |

| Linkage-Specific Derivatization with MS | Differentiation of sialic acid linkage isomers (α2-3 vs. α2-6) | Resolves isobaric structures |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed three-dimensional structural and conformational analysis of glycans in solution. frontiersin.org It provides information about the anomeric configuration (α or β) and the linkage position of each monosaccharide residue. tcichemicals.com

Key NMR experiments for characterizing Neu5Gcα(2-6) N-glycans include:

1D ¹H NMR: The chemical shifts of anomeric protons in the ¹H NMR spectrum are highly sensitive to the local electronic environment and can provide initial indications of the types of glycosidic linkages present.

2D Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These experiments are used to assign the proton resonances within each monosaccharide spin system. embopress.org

2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity, providing crucial information for determining the conformation around the glycosidic linkages. embopress.org For a Neu5Gcα(2-6) linkage, specific NOEs between the protons of Neu5Gc and the galactose residue confirm the linkage position and provide insights into the preferred orientation of the two sugar rings.

¹³C NMR: The chemical shifts of carbon atoms, particularly the anomeric carbons, are also indicative of the linkage type and anomeric configuration.

Chromatographic Separation Techniques (e.g., HPLC, LC) for Glycan Profiling

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for separating and quantifying complex mixtures of glycans, including those containing Neu5Gcα(2-6) linkages. sigmaaldrich.comnih.gov Glycans are often derivatized with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection sensitivity. thermofisher.com

Common chromatographic methods for Neu5Gcα(2-6) N-glycan analysis include:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the most widely used LC mode for separating glycans. thermofisher.comlcms.cz It separates glycans based on their hydrophilicity, with more polar glycans being retained longer on the column. sigmaaldrich.com This technique can effectively separate glycans based on their size, charge (due to sialic acids), and isomeric structure. thermofisher.com

Weak Anion Exchange (WAX) Chromatography: WAX chromatography separates glycans based on the number of charged sialic acid residues. sigmaaldrich.com This allows for the separation of neutral, monosialylated, disialylated, and more highly sialylated glycans into distinct fractions. sigmaaldrich.com

Reversed-Phase (RP) Chromatography: While less common for native glycans, RP-HPLC can be used to separate glycans that have been derivatized with a hydrophobic tag. nih.gov The separation is based on the hydrophobicity of the glycan-tag conjugate. nih.gov

Porous Graphitized Carbon (PGC) Chromatography: PGC offers a unique separation mechanism based on a combination of hydrophobic and polar interactions, enabling the separation of closely related glycan isomers. nih.govbiorxiv.org

These chromatographic techniques are often coupled with mass spectrometry (LC-MS) to provide both separation and structural identification in a single analysis. aspariaglycomics.comlcms.cz

Table 2: Chromatographic Methods for Neu5Gcα(2-6) N-Glycan Profiling

| Chromatography Mode | Principle of Separation | Primary Application |

| HILIC | Hydrophilicity | General glycan profiling, separation by size, charge, and isomerism |

| WAX | Charge (number of sialic acids) | Separation based on the degree of sialylation |

| RP-HPLC | Hydrophobicity (of tagged glycans) | Separation of derivatized glycans |

| PGC | Hydrophobic and polar interactions | Separation of structural isomers |

Lectin-Based Assays and Glycan Array Profiling for Sialic Acid Recognition

Lectins are proteins that bind to specific carbohydrate structures and can be used to detect the presence of particular glycans in a sample. mdpi.com Lectin-based assays and glycan arrays are valuable tools for high-throughput screening and for probing the interactions of Neu5Gcα(2-6) N-glycans.

Lectin-Based Assays: Sambucus nigra agglutinin (SNA) is a lectin that preferentially binds to α(2-6)-linked sialic acids. zbiotech.comfrontiersin.org Assays using SNA, such as enzyme-linked lectin assays (ELLA) or lectin blotting, can be used to specifically detect and quantify glycans containing the Neu5Ac/Neu5Gcα(2-6)Gal epitope. mdpi.comzbiotech.com However, some studies indicate that SNA may have a stronger preference for the N-acetyl (Neu5Ac) form over the N-glycolyl (Neu5Gc) form of sialic acid. frontiersin.org

Glycan Array Profiling: Glycan arrays consist of a collection of different glycans immobilized on a solid surface. These arrays can be used to screen the binding specificity of lectins, antibodies, or other glycan-binding proteins. frontiersin.orgnih.gov By including synthetic or purified Neu5Gcα(2-6) N-glycans on an array, it is possible to identify proteins that specifically recognize this structure and to compare its binding properties to other related glycans, such as those with α(2-3) linkages or with Neu5Ac instead of Neu5Gc. frontiersin.org

Integrated Bioinformatic and Computational Approaches in Glycomics

The large and complex datasets generated by glycomic analyses necessitate the use of bioinformatic and computational tools for data processing, interpretation, and integration. nih.gov

Bioinformatic Databases and Tools: Several databases and software tools are available to aid in the analysis of glycan data. For example, GlycoMod and GlycoWorkbench can assist in the interpretation of mass spectra to predict glycan compositions and structures. biorxiv.org These tools can match experimental data against theoretical glycan structures, facilitating their identification.

Computational Modeling: Molecular dynamics (MD) simulations and other computational modeling techniques can provide insights into the conformational dynamics and preferred three-dimensional structures of Neu5Gcα(2-6) N-glycans. frontiersin.org This information is complementary to experimental data from NMR and can help to rationalize the binding specificities observed in lectin or glycan array experiments.

Integrated Glycomic Approaches: A systems biology approach to glycomics involves integrating data from multiple analytical platforms (e.g., MS, LC, glycan arrays) to build a comprehensive picture of the glycome. nih.govmdpi.com This integrated approach is crucial for understanding the structure-function relationships of glycans like Neu5Gcα(2-6) N-glycans in complex biological systems. nih.gov Computational tools like GNAT (Glycosylation Network Analysis Tool) can be used to reconstruct glycosylation pathways based on mass spectrometry data. frontiersin.org

Biological Functions and Molecular Recognition of Neu5gcα 2 6 N Glycans

Role in Cell-Cell Interactions and Cellular Signaling

Neu5Gcα(2-6) N-glycans are crucial mediators of cell-cell recognition and cellular signaling, largely through their interactions with specific glycan-binding proteins. tcichemicals.com These interactions are fundamental to the communication and regulation of cellular activities within multicellular organisms.

The presence of α2,6-sialylated proteins on the cell surface can lead to the formation of dynamic, interconnecting nanotubular structures between cells, as observed in anti-inflammatory macrophages. researchgate.net This suggests a direct role for these glycans in establishing and maintaining physical connections and communication pathways between cells. In the adaptive immune system, N-glycans are essential for most signal transduction and cell-cell interactions, regulating key aspects of lymphocyte biology such as T and B cell activity, differentiation, and proliferation. frontiersin.org

The signaling outcomes can be highly specific. For instance, in B cells, the interaction of the inhibitory receptor CD22 with its α2,6-sialylated ligands, including those containing Neu5Gc, regulates both B-cell receptor (BCR) ligation-induced signaling and a low-level "tonic" signaling that is crucial for B-cell survival and differentiation. nih.gov Interestingly, studies on mouse B cells deficient in Neu5Gc have shown that while the high-affinity interaction with Neu5Gc enhances BCR-induced signaling, a lower-affinity interaction is sufficient for the regulation of tonic signaling. nih.gov This highlights the nuanced role of Neu5Gc in fine-tuning cellular responses.

Modulation of Immune System Recognition and Responses

The terminal Neu5Gcα(2-6) motif on N-glycans acts as a critical modulator of the immune system, influencing how immune cells recognize self from non-self and respond to various stimuli, including pathogens.

Interaction with Sialic Acid-Binding Lectins (Siglecs)

A primary mechanism through which Neu5Gcα(2-6) N-glycans exert their immunomodulatory effects is by serving as ligands for Sialic acid-binding immunoglobulin-type lectins (Siglecs). researchgate.net Siglecs are a family of transmembrane receptors expressed predominantly on immune cells that play a vital role in immune cell signaling. researchgate.net

CD22, also known as Siglec-2, is an inhibitory receptor on B cells that specifically recognizes α2,6-linked sialic acids. nih.govnih.gov Mouse CD22 exhibits a preference for Neu5Gc over N-acetylneuraminic acid (Neu5Ac), binding to α2,6-linked Neu5Gc with high affinity. nih.gov This interaction is significant in maintaining B-cell tolerance and preventing autoimmune responses. nih.gov While human CD22 also recognizes α2,6-sialylated glycans, it has a different high-affinity ligand. nih.gov The interaction between CD22 and its Neu5Gc-containing ligands can influence the threshold for B-cell activation and subsequent immune responses. nih.govnih.gov

The binding affinity of Siglecs is not solely determined by the terminal sialic acid and its linkage. The underlying glycan structure, including branching and fucosylation, significantly impacts the affinity of Siglecs for their ligands. researchgate.net For example, Siglec-10 shows a strong preference for Neu5Gc-containing N-glycans. researchgate.net The specific presentation of these glycans on the cell surface can therefore lead to distinct signaling outcomes.

| Siglec | Cell Type | Ligand Preference | Biological Outcome |

| CD22 (Siglec-2) | B cells | Neu5Gcα(2-6) (in mice) | Regulation of B-cell activation and tolerance |

| Siglec-10 | Various immune cells | Neu5Gc-containing N-glycans | Modulation of immune responses |

Role in Host-Pathogen Interactions and Viral Recognition

The sialic acid landscape on host cell surfaces is a critical determinant of pathogen tropism and infectivity. Influenza A viruses, for example, use their hemagglutinin (HA) protein to bind to terminal sialic acids on host cell glycoproteins to initiate infection. frontiersin.orgnih.govresearchgate.net

A well-established species barrier for influenza A virus is the differential expression of sialic acid linkages. Human influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant in the human upper respiratory tract, while avian influenza viruses favor α2,3-linked sialic acids. nih.govresearchgate.net Furthermore, the type of sialic acid, Neu5Ac versus Neu5Gc, also plays a role. Neu5Gc is expressed in many mammals, including pigs and horses, but not in humans under normal conditions. nih.gov

Studies have shown that influenza A virus HA proteins can differentially bind to N-acetyl and N-glycolyl forms of sialic acid. nih.gov For instance, both swine and human influenza viruses have been shown to bind to glycans containing NeuAcα2-6, with strong binding to sialylated N-glycans. nih.gov While there is an apparent selection for NeuAc-binding viruses in currently circulating human strains, the potential for viruses to recognize and adapt to Neu5Gc-containing receptors exists, which has implications for interspecies transmission. nih.gov The presence of Neu5Gcα(2-6) N-glycans on the cells of certain animal species can thus influence their susceptibility to different strains of influenza virus.

Influence on Glycoprotein (B1211001) Conformation and Assembly

N-linked glycans, including those terminated with Neu5Gcα(2-6), are not merely decorative elements but are integral to the structural integrity and function of the glycoproteins to which they are attached. nih.govnih.gov The attachment of these bulky, hydrophilic structures can significantly influence the folding, conformation, solubility, and assembly of proteins. nih.govnih.gov

The process of N-glycosylation begins in the endoplasmic reticulum (ER), where a precursor oligosaccharide is transferred to the nascent polypeptide chain. nih.govwikipedia.org This initial glycan is then extensively modified as the glycoprotein transits through the ER and Golgi apparatus. wikipedia.orgthermofisher.com The final structure of the N-glycan, including the addition of terminal sialic acids like Neu5Gc, is determined by the specific enzymes present in the cell and can be influenced by the local protein conformation, which may control the accessibility of the glycan to these enzymes. thermofisher.com

Immunogenic Aspects of Neu5gc Containing N Glycans in Humans

Neu5Gc as a Xeno-Autoantigen in Humans

Humans are genetically incapable of synthesizing the sialic acid N-glycolylneuraminic acid (Neu5Gc) due to a loss-of-function mutation in the CMAH gene, which is responsible for its production from its precursor, N-acetylneuraminic acid (Neu5Ac). frontiersin.orgashpublications.orgoup.com Despite this inability to produce Neu5Gc, it can be metabolically incorporated into human tissues. ashpublications.orgucsd.edunih.gov The primary source of this incorporation is through the consumption of Neu5Gc-rich foods, particularly red meats (such as beef, pork, and lamb) and, to a lesser extent, dairy products. frontiersin.orgcapes.gov.brmedcraveonline.com

When dietary Neu5Gc is absorbed, human cellular pathways cannot distinguish it from the native Neu5Ac, leading to its incorporation into glycoproteins and glycolipids on cell surfaces, especially in endothelial and epithelial cells. frontiersin.orgashpublications.orgfrontiersin.org This results in the presentation of a non-human, "non-self" carbohydrate antigen on the surface of "self" cells. frontiersin.orgnih.gov This unique situation has led to Neu5Gc being termed a "xeno-autoantigen". frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.org The presence of this xeno-autoantigen on human cell surfaces, coupled with the existence of circulating antibodies against it, creates a scenario for a continuous immune response. frontiersin.orgplos.org This ongoing interaction is believed to contribute to a state of chronic inflammation known as "xenosialitis," which has been implicated in the pathology of various human diseases. frontiersin.orgfrontiersin.orgplos.org

Characterization of Human Anti-Neu5Gc Antibody Responses

The human immune system recognizes Neu5Gc-containing glycans as foreign, mounting a humoral immune response that is both diverse and universally present in the adult population. ashpublications.orgcapes.gov.brnih.gov

Polyclonal Nature and Specificity Diversity of Anti-Neu5Gc Antibodies

The immune response to Neu5Gc is characterized by the production of a polyclonal and diverse collection of antibodies. capes.gov.brfrontiersin.orgnih.govnih.gov This means that instead of a single type of antibody, the body generates a wide spectrum of antibodies that recognize Neu5Gc presented in various contexts. capes.gov.brnih.gov The monosaccharide Neu5Gc alone is too small to fill the binding site (paratope) of an antibody; therefore, the antibodies recognize Neu5Gc in conjunction with the diverse underlying glycan structures to which it is attached. capes.gov.brnih.gov

Studies have shown that all humans have detectable levels of circulating anti-Neu5Gc antibodies, though the titers and specificities vary greatly among individuals. ashpublications.orgcapes.gov.brnih.gov These antibodies belong to different immunoglobulin classes, including IgG, IgM, and IgA, with IgG being the most common. frontiersin.orgnih.govplos.org The diversity extends to IgG subclasses, with all four (IgG1, IgG2, IgG3, and IgG4) being detected, indicating a complex and mature immune response. oup.comacs.org The levels of anti-Neu5Gc antibodies in some individuals can be remarkably high, rivaling those of well-known anti-glycan antibodies like the anti-A/B blood group antibodies. capes.gov.brplos.org This polyclonal response is directed against a multitude of Neu5Gc-containing epitopes, reflecting the variety of ways Neu5Gc can be presented on glycoproteins and glycolipids. plos.orgnih.gov

Table 1: Characteristics of Human Anti-Neu5Gc Antibodies

| Characteristic | Description | Key Findings |

| Polyclonality | The response involves multiple B-cell clones producing a variety of antibodies. | The human anti-Neu5Gc antibody response is highly polyclonal and diverse. frontiersin.orgnih.govnih.gov |

| Antibody Classes | Different isotypes of antibodies are produced. | IgG is the most common and abundant class, but IgM and IgA are also consistently found. frontiersin.orgnih.gov |

| Specificity | Antibodies recognize Neu5Gc in the context of different underlying glycan chains. | Antibodies are directed against a wide variety of Neu5Gc-containing epitopes, not just the single sugar. capes.gov.brplos.orgnih.gov |

| Individual Variation | Antibody levels and reactivity profiles differ significantly between individuals. | The range of reactivity and immunoglobulin classes of antibodies vary greatly amongst normal humans. capes.gov.brnih.gov |

Mechanisms of Xeno-Autoimmunization and Antibody Generation

Xeno-autoimmunization against Neu5Gc appears to begin in infancy. ucsd.edunih.gov The appearance of anti-Neu5Gc antibodies correlates with the introduction of Neu5Gc-containing foods into the diet, such as cow's milk-based formulas and red meats, during weaning. frontiersin.orgucsd.eduplos.org

However, studies in "human-like" Neu5Gc-deficient mice have shown that dietary exposure to Neu5Gc alone is not sufficient to elicit a robust antibody response. ucsd.edunih.gov This has led to the discovery of a novel mechanism involving commensal bacteria. ucsd.edunih.gov The human-specific bacterium, non-typeable Haemophilus influenzae (NTHi), which colonizes the nasopharynx, cannot synthesize its own sialic acids but can scavenge them from its environment. ucsd.edunih.gov It has been demonstrated that NTHi can take up dietary Neu5Gc and incorporate it into its own surface lipooligosaccharides (LOS). ucsd.edunih.gov When NTHi displays this scavenged Neu5Gc, it acts as a potent immunogen, stimulating the host's immune system to produce anti-Neu5Gc antibodies. ucsd.edunih.govresearchgate.net The appearance of anti-Neu5Gc antibodies in infants coincides with the appearance of antibodies against NTHi. ucsd.edunih.gov This suggests a cooperative model where dietary Neu5Gc is presented by commensal bacteria, leading to the generation of the anti-Neu5Gc antibody repertoire in humans. plos.orgnih.gov

Implications of Antibody-Glycan Interactions and Immune Complex Formation

The coexistence of Neu5Gc-glycans on cell surfaces and circulating anti-Neu5Gc antibodies can lead to significant immunological consequences. frontiersin.orgnih.gov The interaction between these antibodies and their target antigens on cells like the endothelium can initiate an inflammatory cascade. ashpublications.orgnih.gov

When anti-Neu5Gc antibodies bind to Neu5Gc expressed on endothelial cells, it can lead to the formation of immune complexes. nih.govresearchgate.net This binding can activate the complement system, resulting in the deposition of complement components on the cell surface. nih.gov This process triggers endothelial activation, characterized by increased expression of adhesion molecules (like selectins) and the secretion of pro-inflammatory cytokines. nih.gov This chronic, low-grade inflammation, termed "xenosialitis," is hypothesized to contribute to the pathogenesis of diseases associated with red meat consumption, such as atherosclerosis and certain types of cancer. medcraveonline.complos.orgnih.govpnas.org Studies in human-like Neu5Gc-deficient mice have shown that feeding them Neu5Gc while they have circulating anti-Neu5Gc antibodies leads to systemic inflammation and a higher incidence of carcinomas. pnas.org

Furthermore, these immune interactions have implications for biotherapeutics. Many therapeutic monoclonal antibodies are produced in non-human mammalian cell lines that can incorporate Neu5Gc into the final product. researchgate.netresearchgate.netucsd.edu When such a drug is administered to a patient, the pre-existing anti-Neu5Gc antibodies can bind to the Neu5Gc on the therapeutic protein, forming immune complexes. oup.comresearchgate.netucsd.edu This can lead to rapid clearance of the drug from circulation, potentially reducing its efficacy, and may also cause adverse reactions. frontiersin.orgucsd.edu

Table 2: Consequences of Anti-Neu5Gc Antibody-Glycan Interactions

| Consequence | Mechanism | Pathological Implication |

| Immune Complex Formation | Circulating anti-Neu5Gc antibodies bind to Neu5Gc expressed on human cells or on biotherapeutics. nih.govresearchgate.netucsd.edu | Triggers downstream inflammatory processes and can affect the half-life of therapeutic drugs. frontiersin.orgucsd.edu |

| Complement Deposition | The classical complement pathway is activated by antibody-antigen complexes on cell surfaces. nih.gov | Leads to cell damage and further amplification of the inflammatory response. nih.gov |

| Endothelial Activation | Antibody binding and complement activation upregulate adhesion molecules and cytokine secretion. nih.gov | Promotes leukocyte binding and contributes to vascular inflammation, a key event in atherosclerosis. ashpublications.orgnih.gov |

| Chronic Inflammation (Xenosialitis) | The continuous interaction between dietary Neu5Gc and the antibody response creates a state of persistent, low-level inflammation. frontiersin.orgfrontiersin.orgplos.org | May promote the progression of inflammation-mediated diseases like cancer and cardiovascular disease. plos.orgpnas.org |

Mechanistic Contributions of Neu5gc Containing N Glycans to Disease Pathophysiology

Role in Oncogenesis and Tumor Progression

The presence of Neu5Gc on the surface of human tumor cells is an abnormal feature that contributes to cancer development and progression through multiple mechanisms. mdpi.comnih.gov

Altered glycosylation is a universal feature of malignant transformation and tumor progression. nih.gov A notable example of this is the aberrant expression of Neu5Gc in human tumors. nih.govnih.gov While normal human tissues typically have only trace amounts of Neu5Gc, malignant tumors often show a significant accumulation of Neu5Gc-containing glycoconjugates. mdpi.com This abnormal glycosylation is not due to endogenous synthesis but rather the metabolic incorporation of Neu5Gc from dietary red meat and dairy products. frontiersin.org

This aberrant expression has been observed in various types of cancers, including breast, colon, and lung cancer, as well as melanoma. mdpi.com For instance, studies have shown a higher incidence of Neu5Gc-containing gangliosides, such as Neu5Gc-GM3, in more advanced stages of colon cancer and high-grade astrocytomas. mdpi.com The presence of Neu5Gc on tumor cells renders them immunogenic, as the human immune system recognizes Neu5Gc as foreign. frontiersin.org

Table 1: Examples of Aberrant Neu5Gc Expression in Different Cancers

| Cancer Type | Observation | Reference |

| Breast Cancer | Elevated levels of Neu5Gc biomarkers detected in serum. | biorxiv.org |

| Colon Cancer | Association of Neu5Gc-GM3 expression with advanced stages. | mdpi.com |

| Astrocytoma | Significant increase in Neu5Gc-GM3 in high-grade tumors compared to low-grade ones. | mdpi.com |

| Urinary Bladder Carcinoma | Differential accumulation of Neu5Gc-GM3 with higher expression in higher-grade tumors. | mdpi.com |

| Ovarian Cancer | Detection of Neu5Gc biomarkers in the serum of patients. | biorxiv.orgfrontiersin.org |

The interaction between dietary-derived Neu5Gc on cell surfaces and circulating anti-Neu5Gc antibodies in humans can lead to a chronic inflammatory state known as "xenosialitis". frontiersin.orgnih.gov This persistent inflammation is a well-established driver of tumorigenesis and can modulate the tumor microenvironment to favor cancer progression. frontiersin.orgpnas.orgoup.com

The process begins with the metabolic incorporation of Neu5Gc into tumor cell glycans, creating "xeno-autoantigens". researchgate.net The subsequent binding of pre-existing anti-Neu5Gc antibodies to these antigens on tumor cells can trigger an inflammatory response. frontiersin.orgpnas.org Studies in human-like mouse models (Cmah-/-) have demonstrated that this interaction can enhance tumor progression by promoting inflammation. pnas.org This chronic inflammation may contribute to the increased risk of carcinomas observed with high consumption of red meat. pnas.org Inadequate immune responses against Neu5Gc might lead to chronic inflammation that supports cancer development, whereas a strong anti-Neu5Gc antibody response could potentially lead to tumor destruction. mdpi.com

Neu5Gc-containing glycoconjugates can directly influence key cellular processes that are central to cancer progression, including proliferation, migration, and invasion. mdpi.comnih.gov Research indicates that Neu5Gc can promote the proliferation of colorectal cancer cells. researchgate.net This effect has been linked to increased levels of proteins such as HRAS, CCNA2 (Cyclin A2), and AKT2, which are involved in cell growth and division. mdpi.comnih.govresearchgate.net

Furthermore, the incorporation of Neu5Gc into the cell surface can alter cell adhesion properties. The sialylated glycocalyx, which is the dense layer of glycoproteins and glycolipids on the cell surface, can become bulkier, potentially facilitating cancer cell detachment, migration, and invasion. frontiersin.org Experimental studies have shown that the presence of Neu5Gc on cancer cells can increase their metastatic potential. For example, melanoma and mammary carcinoma cells preincubated with Neu5Gc showed increased lung metastases in mouse models. mdpi.com

Aberrant sialylation, including the presence of Neu5Gc, has been implicated in resistance to cancer therapies. benthamscience.com The dense, sialylated glycocalyx can act as a protective barrier for cancer cells against therapeutic agents. frontiersin.org Increased sialylation has been linked to both chemoresistance and radioresistance in various cancers, including colorectal cancer. gutnliver.orgnih.gov

Involvement in Inflammatory and Autoimmune Conditions

The "xenosialitis" hypothesis extends beyond cancer to other inflammatory and autoimmune diseases. nih.govnih.gov The constant low-level inflammatory response triggered by the interaction of dietary Neu5Gc and anti-Neu5Gc antibodies may contribute to the pathogenesis of various chronic conditions. nih.govresearchgate.net

Studies have explored the link between Neu5Gc and conditions such as Kawasaki disease, Duchenne muscular dystrophy, and multiple sclerosis, although findings have sometimes been contradictory. nih.gov In Duchenne muscular dystrophy, patients have been found to have elevated levels of anti-Neu5Gc antibodies, and in a mouse model of the disease, the presence of these antibodies correlated with increased disease severity. nih.gov It is hypothesized that for individuals with certain autoimmune or inflammatory predispositions, the consumption of Neu5Gc-rich foods could exacerbate their condition. nih.gov

Potential Link to Other Chronic Metabolic and Degenerative Diseases

The implications of dietary Neu5Gc incorporation and the subsequent immune response may also extend to chronic metabolic and degenerative diseases. nih.govmdpi.com Research suggests a possible connection between Neu5Gc consumption and conditions like atherosclerosis and type 2 diabetes. tandfonline.compreprints.org

The mechanism is thought to be similar to that in cancer and autoimmunity, where chronic inflammation (xenosialitis) plays a central role. researchgate.net In the context of cardiovascular disease, the inflammation could contribute to the development of atherosclerotic plaques. foundmyfitness.com While the evidence is still emerging and sometimes debated, the unique biological situation of humans being deficient in Neu5Gc while being exposed to it through diet presents a plausible pathway for its involvement in a range of chronic diseases driven by inflammation. mdpi.com

Glycoengineering and Therapeutic Strategies Modulating Neu5gcα 2 6 N Glycans

Modulation of Sialyltransferase Activity as a Therapeutic Approach

The aberrant sialylation of glycans is a recognized feature of many diseases, including cancer. biorxiv.org This has led to the exploration of sialyltransferases, the enzymes responsible for attaching sialic acid to glycan chains, as therapeutic targets. biorxiv.orgresearchgate.net Modulating the activity of these enzymes presents a promising strategy for therapeutic intervention in various challenging chronic diseases. biorxiv.orgresearchgate.net

One of the most studied sialyltransferases is ST6GAL1, which primarily adds α-2,6-linked sialic acid to Galβ4GlcNAc structures commonly found on N-glycans. nih.gov ST6GAL1 is frequently overexpressed in a variety of solid tumors, including pancreatic, gastric, cervical, ovarian, brain, and colorectal cancers. nih.gov High expression of ST6GAL1 has been correlated with higher tumor grade, advanced disease stage, and poor prognosis. nih.gov The enzyme's activity has been shown to promote key cancer-associated processes such as epithelial-to-mesenchymal transition (EMT), and it has been linked to resistance to several chemotherapeutic agents. nih.govmdpi.com

Table 1: Role of ST6GAL1 in Cancer Progression and Therapy Resistance

| Aspect | Role of ST6GAL1 | Therapeutic Implication |

| Tumor Progression | Promotes epithelial-to-mesenchymal transition (EMT), enhances cell migration and invasion. nih.govmdpi.commdpi.com | Inhibition may reduce metastatic potential. |

| Prognosis | High expression correlates with poor prognosis in several cancers. nih.govnih.gov | ST6GAL1 levels could serve as a prognostic biomarker. |

| Chemoresistance | Linked to resistance to agents like gemcitabine, cisplatin, and trastuzumab. nih.gov | Targeting ST6GAL1 may re-sensitize tumors to chemotherapy. |

| Apoptosis | Protects cells from apoptosis induced by factors like TNF-α. nih.govmdpi.com | Inhibition could restore apoptotic pathways. |

| Cancer Stem Cells | May drive cancer stem cell-like characteristics and promote chemoresistance in this population. nih.govmdpi.com | Targeting ST6GAL1 could help eliminate cancer stem cells. |

Strategies to Target Neu5Gc-Containing Structures in Pathological Contexts

The non-human sialic acid N-glycolylneuraminic acid (Neu5Gc) is not synthesized by humans but can be incorporated into human tissues, particularly tumors, from dietary sources like red meat and dairy products. researchgate.netmdpi.com This makes Neu5Gc-containing glycans attractive targets for cancer immunotherapy. mdpi.comnih.gov The presence of these "xeno-autoantigens" on tumor cells, coupled with the natural human immune response against them, forms the basis for several therapeutic strategies. frontiersin.orgoup.com

One approach involves the development of vaccines and antibody-based therapies that specifically target Neu5Gc-containing structures. For example, vaccines targeting the Neu5Gc-containing ganglioside Neu5Gc-GM3 have shown encouraging results in clinical trials for breast cancer, melanoma, and non-small cell lung cancer. mdpi.comnih.gov These therapies aim to boost the body's natural anti-Neu5Gc immune response to recognize and attack tumor cells. nih.gov

Another strategy involves the deliberate "loading" of tumors with Neu5Gc to enhance their recognition by the immune system or by administered therapeutic antibodies. frontiersin.org This could potentially be combined with monoclonal antibody therapies to increase their efficacy. frontiersin.org Research has also focused on developing highly specific antibodies and peptides that can bind to Neu5Gc-containing glycans for diagnostic and therapeutic purposes. bmj.complos.orgresearchgate.net For instance, a novel peptide, MGS5, has been developed that specifically targets the Neu5Gc version of Sialyl Lewis A, a cancer-associated glycan. bmj.com This peptide shows potential for delivering therapeutics directly to tumor cells. bmj.com

Table 2: Therapeutic Strategies Targeting Neu5Gc in Cancer

| Strategy | Mechanism of Action | Examples/Key Findings |

| Vaccines | Stimulate a targeted immune response against Neu5Gc-containing tumor antigens. | Vaccines targeting Neu5Gc-GM3 have shown clinical benefits in melanoma and breast cancer. mdpi.comnih.gov |

| Antibody Therapy | Utilize monoclonal antibodies that specifically recognize and bind to Neu5Gc-glycans on cancer cells. | Humanized antibodies against Neu5Gc-GM3 have demonstrated anti-tumor effects. nih.gov |

| Tumor Loading | Intentionally increase the Neu5Gc content of tumors to make them better targets for immunotherapy. | Pre-loading tumors with Neu5Gc could enhance the efficacy of subsequent antibody treatments. frontiersin.org |

| Targeted Peptides | Use peptides that specifically bind to Neu5Gc-containing structures to deliver therapeutic agents. | The MGS5 peptide specifically targets Neu5Gc-Sialyl Lewis A on cancer cells. bmj.com |

Considerations in Biotherapeutic Production and Immunogenicity Related to Glycosylation

The glycosylation of biotherapeutics is a critical quality attribute that can significantly impact their efficacy, stability, and immunogenicity. researchgate.netnih.gov Many biotherapeutic proteins are produced in non-human mammalian cell lines, such as Chinese hamster ovary (CHO) cells, which have the machinery to produce human-like glycans. researchgate.netnih.gov However, these cells can also incorporate the non-human sialic acid Neu5Gc into the glycan structures of the therapeutic proteins. researchgate.nettandfonline.com

The presence of Neu5Gc on biotherapeutics is a concern because humans have circulating antibodies against this glycan. researchgate.nettandfonline.com The interaction between these pre-existing anti-Neu5Gc antibodies and a Neu5Gc-containing biotherapeutic can lead to the formation of immune complexes, which may result in accelerated clearance of the drug from the bloodstream, thereby reducing its efficacy. researchgate.netucsd.edu In some cases, this interaction could also trigger an unwanted immune response. tandfonline.com

Therefore, it is crucial to monitor and control the levels of Neu5Gc during the production of biotherapeutics. amegroups.orgamegroups.cn Several glycoengineering strategies have been developed to reduce or eliminate Neu5Gc from recombinant proteins. These include:

Metabolic Engineering: Supplementing the cell culture media with the human sialic acid, N-acetylneuraminic acid (Neu5Ac), can competitively inhibit the incorporation of Neu5Gc. tandfonline.comfrontiersin.org

Genetic Engineering: Modifying the host cell line to knock out the gene responsible for Neu5Gc synthesis (CMAH) can prevent the production of Neu5Gc. psu.edu

Process Optimization: Adjusting cell culture conditions can also influence the level of Neu5Gc incorporation. tandfonline.com

Developing assays to accurately detect and quantify Neu5Gc on biotherapeutics and to assess the immunogenicity of these products is also a critical aspect of ensuring their safety and efficacy. plos.orgtandfonline.com

Future Directions and Emerging Research Avenues

Deeper Elucidation of Neu5Gc Metabolism and Turnover Kinetics

While it is established that humans cannot synthesize Neu5Gc due to an inactivated CMAH gene, the exogenous molecule from dietary sources can be metabolically incorporated into tissues. nih.gov However, the precise kinetics of Neu5Gc metabolism and turnover remain largely unknown. nih.gov A proposed metabolic pathway for the degradation of excess Neu5Gc in mammalian cells involves its sequential conversion to N-glycolylmannosamine, N-glycolylglucosamine, and N-glycolylglucosamine 6-phosphate. nih.govfrontiersin.org Further research is critical to understand the rate at which incorporated Neu5Gc is eliminated from human cells, which has significant implications for dietary recommendations. nih.gov

Ongoing studies utilizing the Cmah−/− mouse model are expected to shed light on the kinetics of Neu5Gc incorporation and turnover. nih.gov These investigations will help determine whether the accumulation of Neu5Gc in human tissues reflects recent dietary intake (fast turnover) or long-term dietary habits (slow turnover). nih.gov Understanding these kinetics is crucial, as it will inform strategies for potentially reducing the body's burden of this immunogenic sialic acid. nih.gov A key question is whether a diet free of Neu5Gc can lead to the elimination of already accumulated Neu5Gc over time. nih.gov

| Research Area | Key Questions | Model Systems |

| Metabolic Pathway | What are the specific enzymes and their efficiencies in the Neu5Gc degradation pathway? | Human cell lines, Murine tissue cytosolic extracts |

| Turnover Kinetics | How quickly is dietary Neu5Gc incorporated into and eliminated from various tissues? | Cmah−/− mouse model |

| Dietary Impact | Does the form of ingested Neu5Gc (free vs. glycoprotein-bound) affect its metabolism and tissue incorporation? | Cmah−/− mouse model |

Comprehensive Structural-Functional Relationship Studies of Neu5Gcα(2-6) N-Glycans

The structural diversity of N-glycans, including the presence of Neu5Gcα(2-6) linkages, presents a significant challenge in elucidating their precise structure-function relationships. biorxiv.org While the general roles of N-glycans in protein folding and function are recognized, the specific impact of the Neu5Gcα(2-6) modification is an area requiring intensive investigation. nih.gov It is known that the α(2-6) linkage of sialic acids can influence protein function and immunogenicity. biopharminternational.com

Future studies will need to employ a combination of advanced analytical and computational methods to understand how the presence of Neu5Gc in an α(2-6) linkage on different N-glycan backbones affects glycoprotein (B1211001) conformation, stability, and interaction with binding partners like lectins. biorxiv.org For instance, research on brain N-glycans has highlighted the prevalence of α(2-6)-linked N-acetylneuraminic acid (Neu5Ac), suggesting a conserved and important role for this linkage in neural function. nih.gov Comparative studies with Neu5Gcα(2-6) N-glycans will be crucial to determine if this non-human sialic acid can functionally substitute for Neu5Ac or if it leads to altered biological activities. The development of tools like GlyContact, a Python package for analyzing glycan 3D structures, will be instrumental in exploring these relationships. biorxiv.org

| Glycan Feature | Impact on Glycoprotein | Research Approach |

| Neu5Gcα(2-6) Linkage | Conformation, Stability, Receptor Binding | Molecular dynamics simulations, X-ray crystallography, NMR spectroscopy |

| N-Glycan Backbone | Modulation of Neu5Gcα(2-6) function | Comparative analysis of different glycoforms |

| Tissue-Specific Glycosylation | Cell-specific biological effects | Glycomic analysis of different tissues and cell types |

Advanced Analytical Techniques for Low-Abundance and Isomeric Glycoforms

A major hurdle in studying Neu5Gcα(2-6) N-glycans is their often low abundance in biological samples, which can be challenging to detect and quantify using conventional methods. researchgate.netuniversiteitleiden.nl The structural complexity and the presence of isomers, such as the linkage position of sialic acid (α2-3 vs. α2-6), further complicate analysis. biopharminternational.com Future research will depend on the development and application of more sensitive and high-resolution analytical techniques.

Mass spectrometry (MS)-based methods, including liquid chromatography-mass spectrometry (LC-MS) and supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS), are becoming increasingly powerful for in-depth glycoform profiling. researchgate.netacs.org These techniques can not only detect low-abundance species like Neu5Gc-containing glycans but also help in the characterization of their isomeric structures. universiteitleiden.nl Nuclear magnetic resonance (NMR) spectroscopy also provides valuable structural information. researchgate.net The continued refinement of these methods, coupled with improved sample preparation and data analysis software, will be essential for a comprehensive understanding of the glycome, including the precise characterization of Neu5Gcα(2-6) N-glycans. researchgate.netacs.org

| Analytical Technique | Advantages for Neu5Gcα(2-6) N-Glycan Analysis |

| Mass Spectrometry (MS) | High sensitivity for low-abundance glycoforms, ability to determine composition and sequence. researchgate.netuniversiteitleiden.nl |

| Liquid Chromatography (LC) | Separation of isomeric glycoforms. biopharminternational.com |

| Supercritical Fluid Chromatography (SFC) | Enhanced sensitivity and robustness for glycoform analysis. acs.org |

| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization, including linkage analysis. researchgate.net |

Refined In Vitro and In Vivo Models for Investigating Neu5Gc-Mediated Biological Effects

To fully understand the biological consequences of Neu5Gcα(2-6) N-glycan expression, it is crucial to have robust and refined experimental models. In vitro models using human cell lines have been instrumental in demonstrating that activated immune cells and leukemic cells can incorporate exogenous Neu5Gc, making them targets for anti-Neu5Gc antibodies. aai.orgucsd.edu However, these models may not fully recapitulate the complex interactions that occur within a whole organism.

The Cmah−/− mouse, which mimics the human-like inability to synthesize Neu5Gc, has proven to be an invaluable in vivo model. nih.gov Studies using these mice have shown that dietary Neu5Gc can be incorporated into various tissues and that the interaction between incorporated Neu5Gc and anti-Neu5Gc antibodies can promote inflammation and tumor progression. nih.govpnas.org Future research should focus on developing more sophisticated models, such as humanized mouse models with a reconstituted human immune system, to better simulate the human response to dietary Neu5Gc. researchgate.net Additionally, refining co-culture systems and organ-on-a-chip technologies could provide more physiologically relevant in vitro platforms to study the effects of Neu5Gcα(2-6) N-glycans on cell-cell interactions and tissue-level responses.

| Model System | Application in Neu5Gc Research | Future Refinements |

| In Vitro Cell Culture | Studying Neu5Gc incorporation and cytotoxicity. aai.orgucsd.edu | Co-culture systems, organ-on-a-chip models |

| Cmah−/− Mouse | Investigating dietary Neu5Gc metabolism, immunogenicity, and role in disease. nih.govpnas.org | Humanized immune system models |

| Xenotransplantation Models | Assessing the role of Neu5Gc in graft rejection. researchgate.net | Models with controlled Neu5Gc expression levels |

Q & A

Q. How can researchers detect and quantify Neu5Gc in N-glycans?

Neu5Gc can be identified and quantified using mass spectrometry (MS) with diagnostic oxonium ions (e.g., m/z 308.09816 for Neu5Gc and 290.08759 for Neu5Gc-H₂O in MS/MS spectra) . Liquid chromatography (LC) coupled with fluorescent labeling (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) enhances sensitivity for glycan profiling . Normalization to total glycan abundance or internal standards is critical for accurate quantification .

Q. What structural features distinguish Neu5Gc-containing N-glycans from Neu5Ac-containing ones?

Neu5Gc differs from Neu5Ac by a single hydroxyl group (C5 position). Structural confirmation requires tandem MS to resolve linkage-specific fragmentation patterns. For example, α2-6-linked Neu5Gc shows distinct retention times in hydrophilic interaction liquid chromatography (HILIC) compared to α2-3-linked isomers . Enzymatic digestion with sialidases (e.g., NEU2, which hydrolyzes α2-3 linkages 2–4× faster than α2-6) can further discriminate linkage positions .

Q. What are the primary sources of Neu5Gc contamination in human studies?

Neu5Gc is absent in humans due to CMAH gene inactivation but enters tissues via dietary intake (e.g., red meat, dairy). Researchers must account for exogenous Neu5Gc in cell culture media (e.g., fetal bovine serum) to avoid confounding results . Immunoassays with anti-Neu5Gc antibodies and LC-MS/MS are recommended for contamination checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in Neu5Gc’s role in human carcinogenesis?

While Neu5Gc incorporation into human cells correlates with chronic inflammation and tumorigenesis, its mechanistic role remains debated. Advanced glycoproteomics, combining site-specific N-glycan mapping (e.g., intact glycopeptide analysis) with transcriptomic profiling of CMAH and sialyltransferases, can clarify context-dependent effects . Controlled in vitro models using CMAH-transfected human cell lines may isolate Neu5Gc-specific pathways .

Q. What experimental designs address the low abundance of Neu5Gc in human samples?

Enrichment strategies, such as lectin affinity chromatography (e.g., Maackia amurensis lectin for α2-3-linked sialic acids) or immunoprecipitation with anti-Neu5Gc antibodies, improve detection limits . For quantitative studies, isotopic labeling (e.g., metabolic incorporation of ¹³C-glucose) enables precise tracking of Neu5Gc flux in xenograft models .

Q. How do sialidase kinetics influence the interpretation of Neu5Gc|A(2-6) N-glycan hydrolysis?

NEU2 exhibits 2–4× higher catalytic efficiency (kcat/Km) for α2-3-linked Neu5Gc compared to α2-6-linked forms due to steric hindrance in the enzyme’s active site . Researchers should pair enzymatic assays with molecular dynamics simulations to model substrate-enzyme interactions and validate kinetic parameters .

Q. What statistical methods are optimal for analyzing heterogeneous N-glycan datasets?

Non-parametric tests (e.g., Mann-Whitney U-test) are recommended for glycan abundance comparisons due to non-normal distributions . Multivariate analysis (e.g., PCA or PLS-DA) can identify glycan signatures correlated with clinical outcomes, while false discovery rate (FDR) controls (e.g., Benjamini-Hochberg) mitigate Type I errors in high-throughput studies .

Methodological Challenges

Q. What are the limitations of current N-glycan labeling techniques for Neu5Gc analysis?

Fluorescent labels (e.g., 2-AB, RapiFluor-MS) may introduce bias in hydrophilicity-based separations, altering glycan migration patterns. Researchers should validate labeling efficiency using spike-in controls and optimize cleanup protocols (e.g., HILIC solid-phase extraction) to minimize artifacts .

Q. How can researchers ensure reproducibility in this compound studies?

Standardized protocols for sample preparation (e.g., PNGase F digestion under denaturing conditions) and inter-laboratory calibration using reference materials (e.g., NISTmAb) are critical . Reporting detailed metadata (e.g., instrument settings, batch effects) enhances replicability .

Q. What emerging technologies could advance this compound research?

Ion mobility spectrometry (IMS) coupled with MS improves resolution of isomeric glycans . Single-cell glycomics and CRISPR-Cas9-engineered CMAH knock-in models offer novel insights into Neu5Gc’s tissue-specific roles .

Ethical and Biological Considerations

Q. How do anti-Neu5Gc antibodies impact translational research?

Pre-existing anti-Neu5Gc antibodies in humans complicate xenotransplantation and stem cell therapies. Preclinical studies should screen donor tissues for Neu5Gc content and evaluate immune responses in humanized mouse models .

Q. Why is Neu5Gc absent in humans but prevalent in other mammals?

Evolutionary loss of the CMAH gene in humans eliminated endogenous Neu5Gc synthesis. Comparative genomics of primates and gene-editing studies in model organisms (e.g., CMAH<sup>−/−</sup> mice) provide insights into its biological implications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.